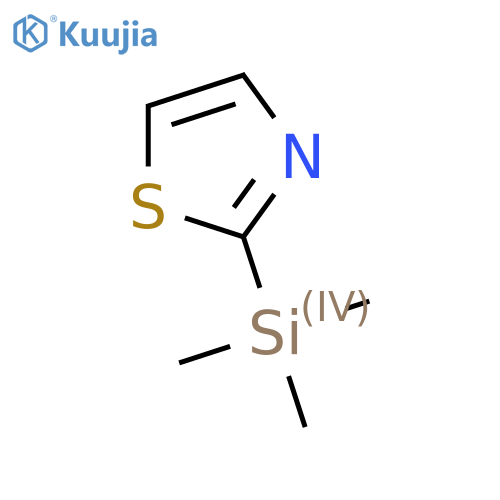

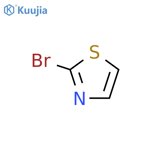

Product class 17: thiazoles

,

Science of Synthesis,

2002,

11,

627-833